Hydroxyatenolol

Vue d'ensemble

Description

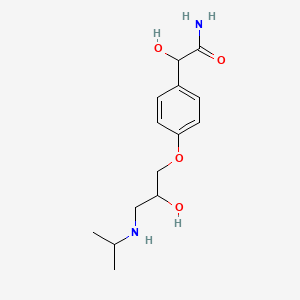

Hydroxyatenolol is a metabolite of atenolol, a cardioselective beta-adrenergic blocker used primarily in the treatment of hypertension, angina pectoris, and certain arrhythmias . This compound retains the pharmacological properties of atenolol but with slight modifications due to the presence of a hydroxyl group.

Applications De Recherche Scientifique

Hydroxyatenolol is used in scientific research to study the pharmacokinetics and metabolism of atenolol. It serves as a reference compound in analytical methods such as high-performance liquid chromatography and mass spectrometry for the detection and quantification of beta-blockers and their metabolites in biological samples . Additionally, this compound is used in studies investigating the effects of beta-blockers on cardiovascular health and their potential therapeutic applications in other medical conditions .

Méthodes De Préparation

Hydroxyatenolol can be synthesized through the hydroxylation of atenolol. . Industrial production methods may involve the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation efficiently.

Analyse Des Réactions Chimiques

Hydroxyatenolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound back to atenolol or other reduced forms.

Mécanisme D'action

Hydroxyatenolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart, leading to a decrease in heart rate and myocardial contractility. This action reduces the workload on the heart and lowers blood pressure . The presence of the hydroxyl group may slightly alter the binding affinity and pharmacokinetics compared to atenolol, but the overall mechanism remains similar.

Comparaison Avec Des Composés Similaires

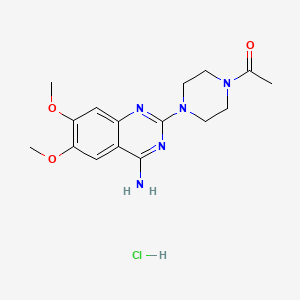

Hydroxyatenolol is similar to other beta-blockers such as metoprolol, bisoprolol, and propranolol. its cardioselectivity and the presence of the hydroxyl group make it unique. Unlike non-selective beta-blockers like propranolol, this compound primarily targets beta-1 receptors, reducing the risk of bronchospasm and other side effects associated with beta-2 receptor blockade . Similar compounds include:

- Metoprolol

- Bisoprolol

- Propranolol

This compound’s unique structure and selectivity make it a valuable compound for research and therapeutic applications.

Propriétés

IUPAC Name |

2-hydroxy-2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZUNNBDULASMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152831 | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68373-10-4 | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68373-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyatenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068373104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxy-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3CP2R5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)